molecular formula C12H17N3O B1487902 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 1343374-98-0

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No. B1487902
M. Wt: 219.28 g/mol
InChI Key: LAVILGOYVBYYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide, also known as AAMPA, is a synthetic compound with a variety of applications in the field of scientific research. It is an amide derivative of 3-aminoazetidine and 4-methylphenylacetamide, and is an important tool for scientists in a wide range of areas. AAMPA has been used in a variety of applications, including as a ligand for metal complexes, as a catalyst for organic reactions, and as a pharmaceutical intermediate. In

Scientific Research Applications

Antimicrobial and Antifungal Properties

Some novel derivatives of pyrimidine-triazole compounds, synthesized from related molecular structures, have been investigated for their antimicrobial activity against selected bacterial and fungal strains. These studies indicate the potential of such compounds for development into antimicrobial agents (Majithiya & Bheshdadia, 2022). Additionally, derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinones have shown potent antibacterial and antifungal activities, highlighting their significance in combating microbial infections (Kumar et al., 2013).

Synthesis and Characterization

Efforts have been made to synthesize and characterize new compounds with potential antibacterial and antifungal properties. For instance, the synthesis of new thiazolidinones containing coumarin moieties has been reported, with these compounds showing significant antibacterial activity (Hamdi et al., 2012). These synthetic methodologies offer a pathway to novel therapeutic agents.

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-2-4-11(5-3-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVILGOYVBYYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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